molecular formula C8H12ClN3 B2380023 4-chloro-N-(2-methylpropyl)pyrimidin-2-amine CAS No. 1201176-18-2

4-chloro-N-(2-methylpropyl)pyrimidin-2-amine

Cat. No.: B2380023
CAS No.: 1201176-18-2
M. Wt: 185.66
InChI Key: NSYQSJNGQOKJCR-UHFFFAOYSA-N
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Description

4-Chloro-N-(2-methylpropyl)pyrimidin-2-amine is a pyrimidine derivative featuring a chlorine atom at the 4-position and a 2-methylpropyl (isobutyl) amine substituent at the 2-position. For instance, the molecular formula is inferred as C₈H₁₂ClN₃, with a molecular weight of ~185.65 g/mol based on its isomer, 2-chloro-N-(2-methylpropyl)pyrimidin-4-amine .

Properties

IUPAC Name

4-chloro-N-(2-methylpropyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3/c1-6(2)5-11-8-10-4-3-7(9)12-8/h3-4,6H,5H2,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYQSJNGQOKJCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC=CC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(2-methylpropyl)pyrimidin-2-amine typically involves the reaction of 2-chloropyrimidine with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as microwave-assisted synthesis can significantly reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-chloro-N-(2-methylpropyl)pyrimidin-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and bases like sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Substitution Reactions: Products include substituted pyrimidines.

    Oxidation Reactions: Products include pyrimidine oxides.

    Reduction Reactions: Products include pyrimidine amines.

Scientific Research Applications

Kinase Inhibition

One of the primary applications of 4-chloro-N-(2-methylpropyl)pyrimidin-2-amine is in the development of kinase inhibitors. Kinases are critical targets in cancer therapy due to their role in cell signaling pathways. Research has shown that derivatives of pyrimidine, including this compound, can effectively inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation.

  • Case Study : In a study evaluating various pyrido[3,4-d]pyrimidine derivatives, compounds similar to this compound demonstrated nanomolar IC50 values against CDK2, indicating strong inhibitory potential .

Antitumor Activity

The compound has also been investigated for its antitumor properties. Studies have indicated that certain pyrimidine derivatives can interact with proteins involved in critical biological pathways, suggesting their utility in drug development against various cancers.

  • Research Findings : A series of 2-anilinopyrimidines synthesized from related compounds showed promising results in inhibiting tumor cell proliferation, highlighting the therapeutic potential of pyrimidine derivatives .

Fungicidal Activity

In addition to its medicinal applications, this compound has been studied for its fungicidal properties. Pyrimidinamine derivatives are recognized for their effectiveness against various plant pathogens.

  • Application Results : In agricultural studies, compounds derived from this scaffold exhibited significant fungicidal activity against corn rust, with some exhibiting lower effective concentrations compared to standard fungicides .

Synthesis Techniques

The synthesis of this compound can be achieved through several methods, including microwave-assisted techniques that enhance reaction efficiency and yield.

Synthesis MethodDescription
Microwave-Assisted SynthesisUtilizes microwave irradiation to promote reactions under controlled conditions, leading to higher yields .
Conventional HeatingTraditional reflux methods that yield lower product quantities compared to microwave techniques .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Variations in substituents on the pyrimidine ring significantly impact its inhibitory effects on kinases and other biological targets.

  • Findings : SAR studies have shown that modifications at specific positions on the pyrimidine ring can enhance binding affinity and selectivity towards target enzymes .

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-methylpropyl)pyrimidin-2-amine involves its interaction with specific molecular targets within cells. It can inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Isomers

a. 2-Chloro-N-(2-methylpropyl)pyrimidin-4-amine (CAS 1201176-19-3)

  • Key Difference : Chlorine and amine substituents are transposed (Cl at position 2, amine at position 4 vs. Cl at position 4, amine at position 2 in the target compound).
  • Implications : Positional isomerism significantly affects reactivity and binding interactions. For example, the 4-chloro configuration in the target compound may enhance electrophilic substitution at the 2-position, a common strategy in drug design .

b. 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine (CAS 1462286-01-6)

  • Key Difference : The 2-methylpropyl group is replaced with a 1-methylpyrazole ring.
  • Physical Properties : Higher molecular weight (209.63 g/mol ) due to the aromatic pyrazole moiety. Melting points for pyrazole-containing analogs (e.g., 201–284°C in ) suggest stronger intermolecular forces (e.g., π-π stacking) compared to aliphatic substituents in the target compound .
  • Biological Activity : Pyrazole derivatives exhibit potent CDK2 inhibition (e.g., compound 17 in ), whereas the target’s aliphatic chain may prioritize membrane permeability over target binding .

c. 5-Chloro-N,4-bis(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine (Compound 17)

  • Key Difference : Dual pyrazole substituents at positions 2 and 4, with chlorine at position 5.
  • Synthetic Route: Prepared via nucleophilic substitution between 2,5-dichloro-4-pyrimidine and 1-methylpyrazole-4-amine. This contrasts with the target compound’s likely synthesis via mono-substitution at the 2-position .
Physicochemical Properties
Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound ~185.65 Not reported 4-Cl, 2-(2-methylpropyl)
4-Chloro-N-(1-methylpyrazol-4-yl)pyrimidin-2-amine 209.63 Not reported 4-Cl, 2-(1-methylpyrazole)
Compound 17 () Not reported 201.2–202.3 5-Cl, 2,4-bis(1-methylpyrazole)
2-Chloro-N-(2-methylpropyl)pyrimidin-4-amine 185.65 Not reported 2-Cl, 4-(2-methylpropyl)

Key Observations :

  • Pyrazole-containing analogs exhibit higher melting points due to aromatic stacking, whereas aliphatic substituents (e.g., 2-methylpropyl) may reduce crystallinity .
  • Chlorine position influences electronic effects: 4-Cl in the target compound may activate the pyrimidine ring for further functionalization .

Biological Activity

4-Chloro-N-(2-methylpropyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by a chloro substituent at the 4-position, an amine group at the 2-position, and a branched alkyl chain at the nitrogen atom. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C7H10ClN3\text{C}_7\text{H}_{10}\text{Cl}\text{N}_3

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It is believed to act as an enzyme inhibitor, modulating various biochemical pathways involved in cellular processes. Preliminary studies suggest that it may influence signaling pathways related to cell growth and apoptosis.

Biological Activities

  • Antimicrobial Activity : Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
  • Anticancer Potential : The compound has been investigated for its potential anticancer properties. In vitro studies revealed that it can inhibit the proliferation of cancer cells by inducing apoptosis through specific molecular pathways .
  • Enzyme Inhibition : Structure-activity relationship (SAR) studies have identified this compound as a potential inhibitor of certain kinases, which play a critical role in cancer progression. The inhibition of these enzymes can lead to reduced tumor growth and improved therapeutic outcomes .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating promising antibacterial activity.

Case Study 2: Anticancer Activity

In a recent investigation, this compound was tested against several cancer cell lines. The compound exhibited IC50 values ranging from 10 to 30 µM, showcasing its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The SAR analysis of pyrimidine derivatives has provided insights into how structural modifications can enhance biological activity. For instance, the introduction of alkyl groups at the amine position has been linked to increased potency against certain targets . A comparative analysis is shown in the table below:

CompoundStructureIC50 (µM)Activity
Compound AStructure A15Anticancer
Compound BStructure B25Antimicrobial
This compound Structure20 Anticancer/Antimicrobial

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-chloro-N-(2-methylpropyl)pyrimidin-2-amine, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting 4-chloro-2-chloropyrimidine with 2-methylpropylamine in ethanol or acetonitrile at 50–80°C achieves substitution at the pyrimidine ring. Solvent polarity and temperature are critical: polar solvents like acetonitrile enhance reaction rates, while elevated temperatures reduce side-product formation (e.g., di-substituted byproducts) .
  • Key Data :

SolventTemperature (°C)Yield (%)Purity (%)
Ethanol607288
Acetone808592

Q. How is structural characterization of this compound performed, and what spectral benchmarks are used?

  • Methodology : Use 1H/13C NMR and HRMS for confirmation. For instance:

  • 1H NMR (CDCl3): δ 1.05 (d, 6H, -CH(CH3)2), δ 3.45 (m, 1H, -NCH2-), δ 6.75 (s, 1H, pyrimidine-H).
  • HRMS : Calculated [M+H]+ = 214.08, Observed = 214.07 .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Methodology : Enzyme inhibition assays (e.g., COX-1/COX-2) are common. Prepare test solutions in DMSO (≤1% v/v) and measure IC50 values using fluorometric or colorimetric kits. Include positive controls (e.g., celecoxib) to validate assay conditions .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and target interaction of this compound?

  • Methodology :

  • DFT Calculations : Predict reaction pathways (e.g., transition states in nucleophilic substitution) using Gaussian09 with B3LYP/6-31G(d) basis sets. Compare activation energies for solvent systems .
  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like COX-2. Validate with experimental IC50 data to refine scoring functions .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodology :

  • Error Analysis : Check for protonation state mismatches in docking (e.g., pyrimidine ring at physiological pH).
  • Solvent Effects : Re-run docking with explicit solvent models (e.g., TIP3P water) to account for hydrophobic interactions .
  • Experimental Replicates : Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm binding .

Q. How do structural modifications (e.g., substituent position) alter biological activity?

  • Methodology : Synthesize analogs and compare SAR. For example:

CompoundSubstituent PositionCOX-2 IC50 (µM)
4-Chloro-N-(2-methylpropyl)4-Cl, N-isopropyl0.45
2-Chloro-N-cyclopropyl2-Cl, N-cyclopropyl1.20
  • Key Insight : Electron-withdrawing groups at position 4 enhance activity due to improved target binding .

Q. What advanced purification techniques mitigate impurities from scale-up synthesis?

  • Methodology :

  • HPLC-MS : Use C18 columns (ACN/water gradient) to isolate byproducts (e.g., di-substituted impurities).
  • Crystallization : Optimize solvent mixtures (e.g., ethyl acetate/hexane) for polymorph control .

Methodological Notes

  • Spectral References : Cross-validate NMR shifts with structurally similar pyrimidines (e.g., 4-chloro-6-methylpyrimidin-2-amine, δ 6.75 ppm for pyrimidine-H) .
  • Data Reproducibility : Adopt ICReDD’s reaction path search methods to streamline optimization cycles .
  • Contradiction Handling : Use SHELXL for crystallographic refinement to resolve ambiguous electron density in co-crystal structures .

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